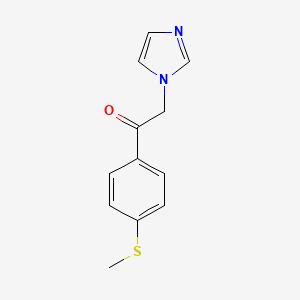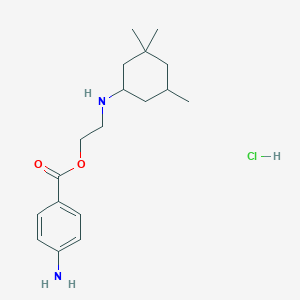
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride is a chemical compound with a complex structure that includes an aminobenzoyl group, an oxyethyl linkage, and a trimethylcyclohexyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with an oxyethylating agent under controlled conditions to form the oxyethyl linkage. The final step involves the introduction of the trimethylcyclohexyl group and the formation of the azanium chloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobenzoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various derivatives with modified functional groups.
Applications De Recherche Scientifique
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride involves its interaction with molecular targets and pathways within biological systems. The aminobenzoyl group can bind to specific receptors or enzymes, modulating their activity. The oxyethyl linkage and trimethylcyclohexyl moiety contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium bromide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium iodide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium sulfate
Uniqueness
Compared to similar compounds, 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride exhibits unique properties due to the presence of the chloride ion, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Numéro CAS |
69780-94-5 |
|---|---|
Formule moléculaire |
C18H29ClN2O2 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
2-[(3,3,5-trimethylcyclohexyl)amino]ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-16(12-18(2,3)11-13)20-8-9-22-17(21)14-4-6-15(19)7-5-14;/h4-7,13,16,20H,8-12,19H2,1-3H3;1H |
Clé InChI |
OCVWALPFKNMJON-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C)C)NCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


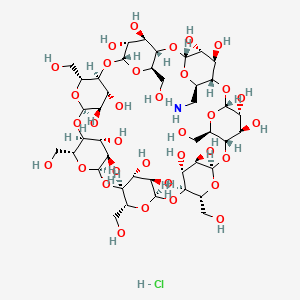
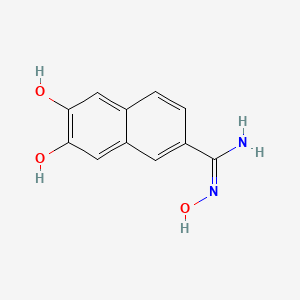


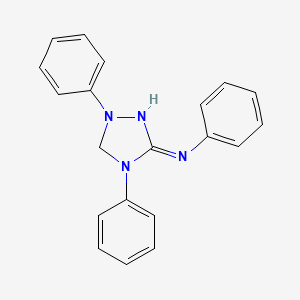
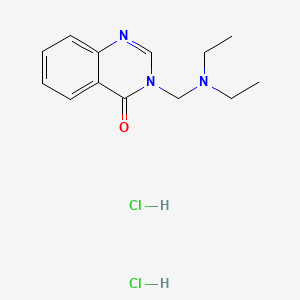
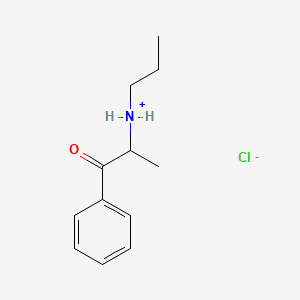
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
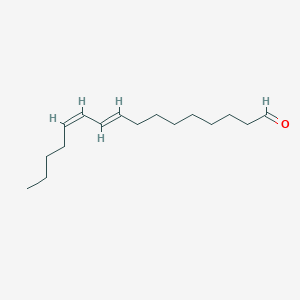
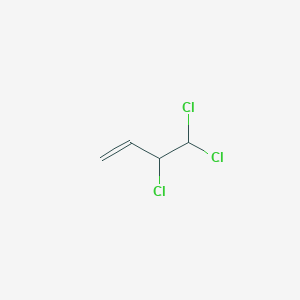
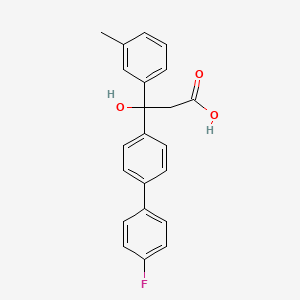
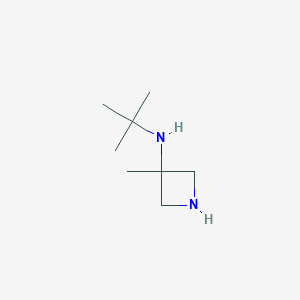
![Acetamide, N-[3-[(2-hydroxyethyl)sulfonyl]-4-methoxyphenyl]-](/img/structure/B13779207.png)
